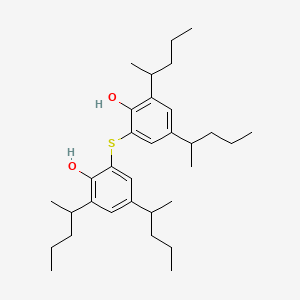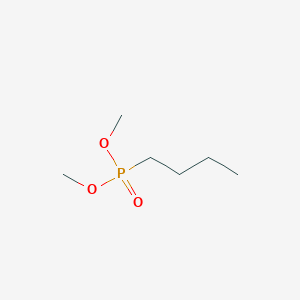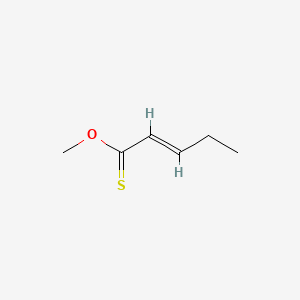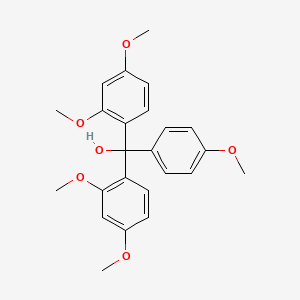
2,2'4,4',4''-Pentamethoxytriphenylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’4,4’,4’‘-Pentamethoxytriphenylmethanol, also known as 2,2’4,4’,4’'-Pentamethoxytrityl alcohol, is a chemical compound with the empirical formula C24H26O6 and a molecular weight of 410.46 g/mol . This compound is characterized by its five methoxy groups attached to a triphenylmethanol core, making it a unique and interesting subject for various scientific studies.
Métodos De Preparación
The synthesis of 2,2’4,4’,4’'-Pentamethoxytriphenylmethanol typically involves the reaction of triphenylmethanol with methoxy-substituted benzene derivatives under specific conditions. One common method includes the use of methanol as a solvent and a strong acid catalyst to facilitate the substitution reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2,2’4,4’,4’'-Pentamethoxytriphenylmethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2’4,4’,4’'-Pentamethoxytriphenylmethanol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2,2’4,4’,4’'-Pentamethoxytriphenylmethanol exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and reactivity. The pathways involved may include metabolic processes and signal transduction mechanisms .
Comparación Con Compuestos Similares
2,2’4,4’,4’'-Pentamethoxytriphenylmethanol can be compared with other methoxy-substituted triphenylmethanol derivatives, such as:
- 2,2’,4,4’-Tetramethoxytriphenylmethanol
- 2,4,4’-Trimethoxytriphenylmethanol
These compounds share similar structural features but differ in the number and position of methoxy groups, which can significantly affect their chemical properties and reactivity.
Propiedades
Número CAS |
80202-77-3 |
|---|---|
Fórmula molecular |
C24H26O6 |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
bis(2,4-dimethoxyphenyl)-(4-methoxyphenyl)methanol |
InChI |
InChI=1S/C24H26O6/c1-26-17-8-6-16(7-9-17)24(25,20-12-10-18(27-2)14-22(20)29-4)21-13-11-19(28-3)15-23(21)30-5/h6-15,25H,1-5H3 |
Clave InChI |
NZYWDOPPZHAVTM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=C(C=C(C=C2)OC)OC)(C3=C(C=C(C=C3)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


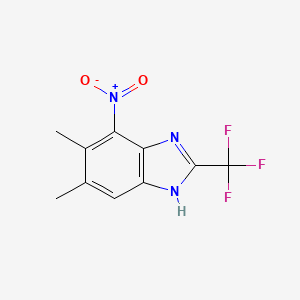

![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclopentylazanium chloride](/img/structure/B13772351.png)
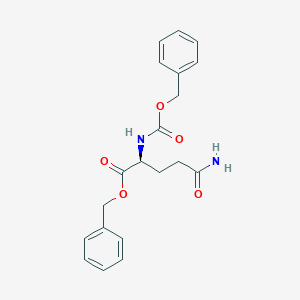
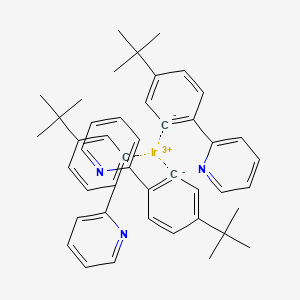
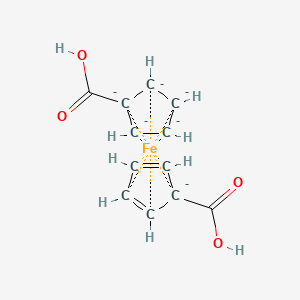
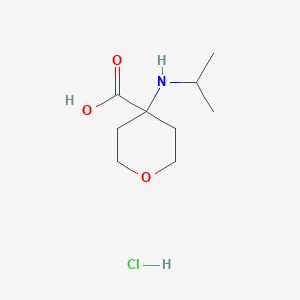
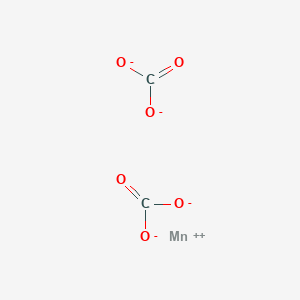
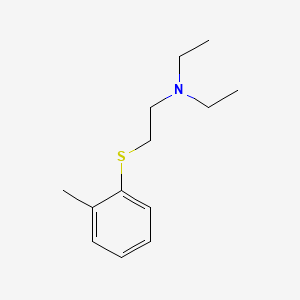
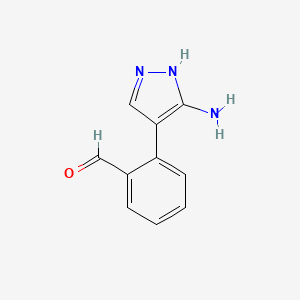
![3-amino-3-[2-(2-fluorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13772400.png)
